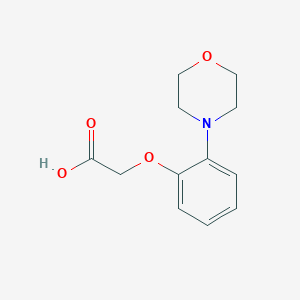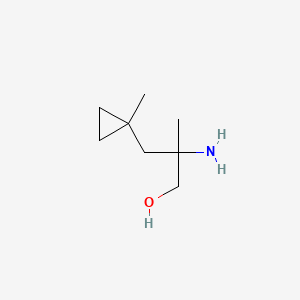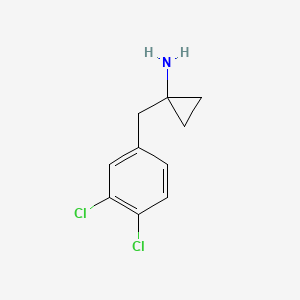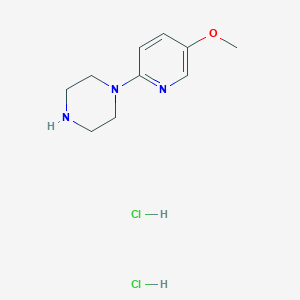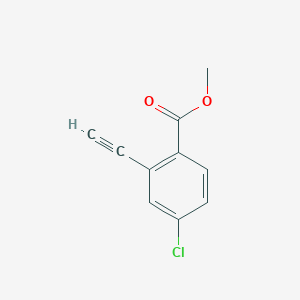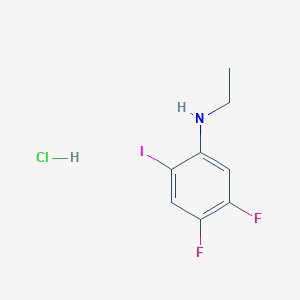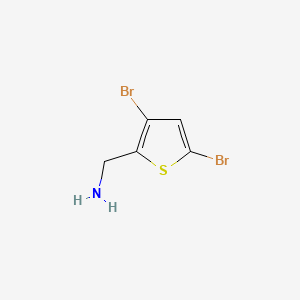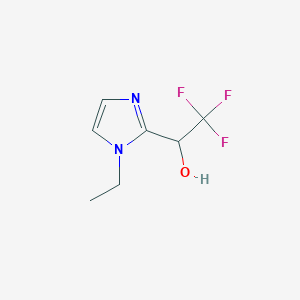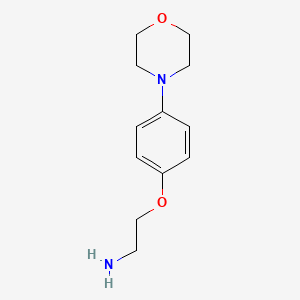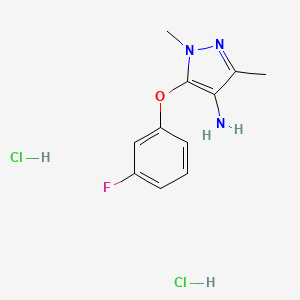
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenoxy group attached to a pyrazole ring, which is further substituted with dimethyl and amine groups. The presence of the fluorine atom in the phenoxy group enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorophenoxy-substituted pyrazoles and related heterocyclic compounds . These compounds share structural similarities but may differ in their specific substituents and biological activities.
Uniqueness
The uniqueness of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and activity compared to non-fluorinated analogs .
Propriétés
Numéro CAS |
2803856-91-7 |
|---|---|
Formule moléculaire |
C11H14Cl2FN3O |
Poids moléculaire |
294.15 g/mol |
Nom IUPAC |
5-(3-fluorophenoxy)-1,3-dimethylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H12FN3O.2ClH/c1-7-10(13)11(15(2)14-7)16-9-5-3-4-8(12)6-9;;/h3-6H,13H2,1-2H3;2*1H |
Clé InChI |
WDSPIMFNPCPWQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1N)OC2=CC(=CC=C2)F)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)

